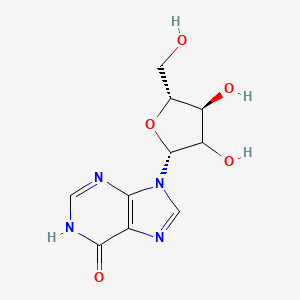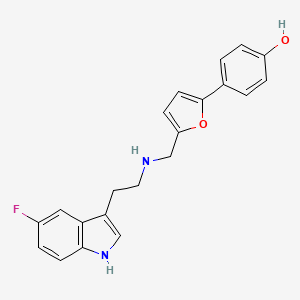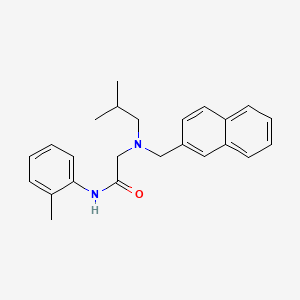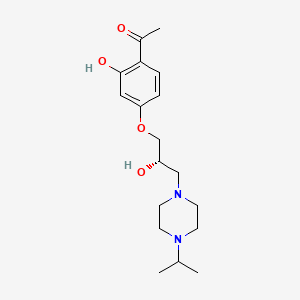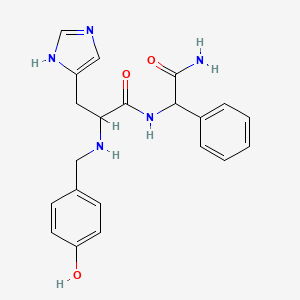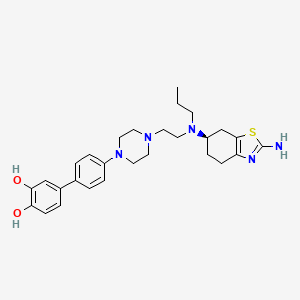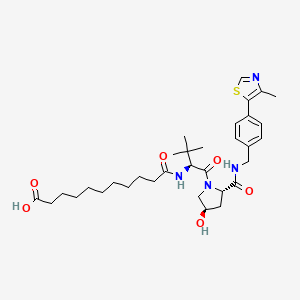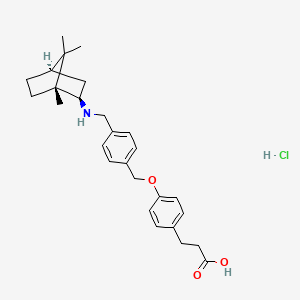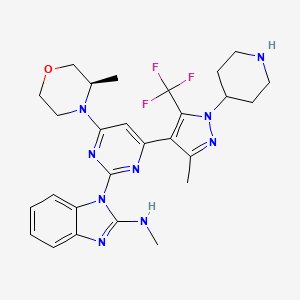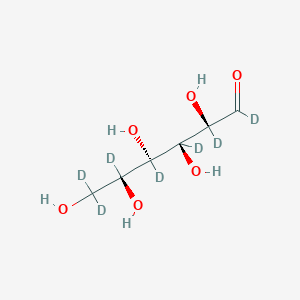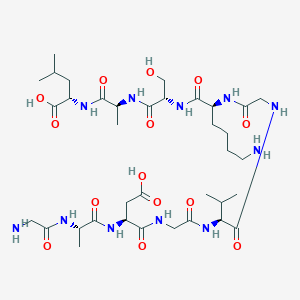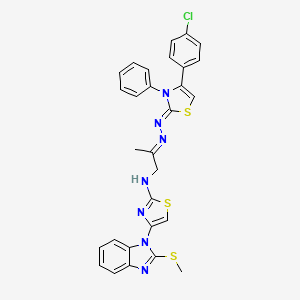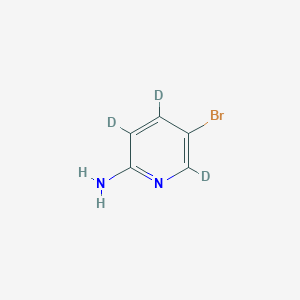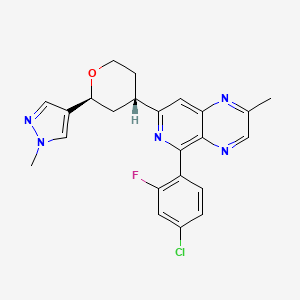
TREM2 agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TREM2 agonist-1 is a compound that targets the triggering receptor expressed on myeloid cells-2 (TREM2). TREM2 is a receptor found on the surface of certain immune cells, including microglia in the brain. This receptor plays a crucial role in the regulation of immune responses, particularly in the context of neuroinflammation and neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TREM2 agonist-1 involves the creation of a monoclonal antibody that specifically binds to the extracellular domain of TREM2. The process typically starts with the development of a panel of monoclonal antibodies, followed by the selection of a lead antibody that shows high affinity for TREM2 . The selected antibody is then produced using recombinant DNA technology, where the gene encoding the antibody is inserted into a suitable expression system, such as mammalian cells, to produce the antibody in large quantities .
Industrial Production Methods
Industrial production of this compound involves large-scale cell culture techniques. The mammalian cells expressing the antibody are cultured in bioreactors under controlled conditions to ensure optimal growth and antibody production. The antibodies are then purified using techniques such as protein A affinity chromatography, followed by additional purification steps to remove any impurities and ensure the final product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
TREM2 agonist-1 primarily undergoes binding reactions with its target receptor, TREM2. This binding can lead to various downstream signaling events within the immune cells .
Common Reagents and Conditions
The common reagents used in the production of this compound include the expression vectors containing the antibody gene, mammalian cell culture media, and purification reagents such as protein A resin .
Major Products Formed
The major product formed from these reactions is the monoclonal antibody itself, which is designed to specifically bind to TREM2 and modulate its activity .
Applications De Recherche Scientifique
TREM2 agonist-1 has several scientific research applications, particularly in the fields of neurobiology and immunology. It has been shown to activate microglia, the brain’s resident immune cells, leading to enhanced phagocytosis of amyloid-beta plaques, which are characteristic of Alzheimer’s disease . This activation can help reduce amyloid pathology and improve cognitive function in animal models of Alzheimer’s disease .
Mécanisme D'action
TREM2 agonist-1 exerts its effects by binding to the TREM2 receptor on the surface of microglia and other myeloid cells. This binding triggers a cascade of intracellular signaling events, including the activation of the SYK and NFAT pathways . These pathways lead to the activation and proliferation of microglia, enhancing their ability to phagocytose amyloid-beta plaques and other cellular debris . The activation of TREM2 also helps modulate the inflammatory response, potentially reducing chronic neuroinflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfavant A: A synthetic TREM2 ligand that also binds to TREM2 and initiates a homeostatic response in dendritic cells.
TREM2 agonist monoclonal antibody (Ab18): Another TREM2 agonist that has been engineered to enhance TREM2 activation and improve microglial function.
Uniqueness
TREM2 agonist-1 is unique in its specific design to target TREM2 with high affinity and its demonstrated efficacy in reducing amyloid pathology and improving cognitive function in Alzheimer’s disease models . Its ability to modulate microglial activity and reduce neuroinflammation sets it apart from other compounds targeting TREM2 .
Propriétés
Formule moléculaire |
C23H21ClFN5O |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
5-(4-chloro-2-fluorophenyl)-2-methyl-7-[(2S,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C23H21ClFN5O/c1-13-10-26-23-20(28-13)9-19(29-22(23)17-4-3-16(24)8-18(17)25)14-5-6-31-21(7-14)15-11-27-30(2)12-15/h3-4,8-12,14,21H,5-7H2,1-2H3/t14-,21-/m0/s1 |
Clé InChI |
ZXFBVRXQVXFOIP-QKKBWIMNSA-N |
SMILES isomérique |
CC1=NC2=CC(=NC(=C2N=C1)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@@H](C4)C5=CN(N=C5)C |
SMILES canonique |
CC1=NC2=CC(=NC(=C2N=C1)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


